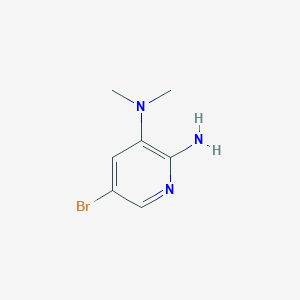

5-Bromo-N3,N3-dimethylpyridine-2,3-diamine

Description

Significance of Diaminopyridine Derivatives in Organic Chemistry and Chemical Biology

Diaminopyridine derivatives are a class of organic compounds characterized by a pyridine (B92270) ring substituted with two amino groups. This structural framework is of considerable interest in both organic and medicinal chemistry due to its presence in a wide array of biologically active molecules. The arrangement of the amino groups and the nitrogen atom of the pyridine ring allows for specific hydrogen bonding interactions, making these compounds valuable scaffolds for drug design. For example, the diaminopyridine motif is a key component in drugs developed as inhibitors for enzymes like dihydrofolate reductase. Furthermore, aminopyridine structures are explored for their potential as BACE1 inhibitors in the context of Alzheimer's disease research. nih.gov The versatility of the diaminopyridine core makes it a fundamental building block in the synthesis of complex heterocyclic compounds with diverse therapeutic applications.

Role of Halogenated Pyridine Scaffolds in Advanced Chemical Synthesis

Halogenated pyridine scaffolds are pyridine rings where one or more hydrogen atoms have been replaced by a halogen, such as bromine, chlorine, or iodine. These compounds are highly valued in advanced chemical synthesis, primarily for their utility in cross-coupling reactions. nih.gov The carbon-halogen bond serves as a reactive site, or "handle," that allows for the formation of new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govacs.org

The strategic placement of a halogen on the pyridine ring enables chemists to selectively introduce a wide variety of functional groups and build more complex molecular architectures. This capability is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for the total synthesis of natural products. The reactivity of the halogen can be tuned based on its identity (I > Br > Cl) and its position on the pyridine ring, providing precise control over synthetic outcomes. chemrxiv.org The development of methods for the regioselective halogenation of pyridines remains an active area of research, highlighting the importance of these intermediates. chemrxiv.orgresearchgate.net

Structural Context of the 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine Moiety within Pyridine Derivatives

The compound this compound incorporates the key features of both the diaminopyridine and halogenated pyridine classes. Its structure consists of a central pyridine ring with three distinct substituents:

A bromine atom at the 5-position.

A primary amino group (-NH2) at the 2-position.

A dimethylamino group (-N(CH3)2) at the 3-position.

This specific arrangement makes it a derivative of 2,3-diaminopyridine (B105623), where the amine at the 3-position is tertiary. The bromine atom at the 5-position provides a reactive site for synthetic modifications, characteristic of halogenated pyridines. This dual functionality allows the molecule to serve as a versatile building block. For instance, the amino groups can be involved in forming further heterocyclic rings, while the bromo group can be utilized in cross-coupling reactions to attach other molecular fragments.

The synthesis of related 3-amino-5-bromopyridine (B85033) derivatives often starts from precursors like 3,5-dibromopyridine (B18299), where one bromine atom is selectively replaced by an amine. clockss.org The presence of both nucleophilic amino groups and an electrophilic carbon-bromine bond within the same molecule offers a rich platform for constructing more complex chemical entities.

Chemical Identity and Properties

The properties of this compound and its parent compound, 5-Bromopyridine-2,3-diamine, are summarized below.

| Property | This compound |

|---|---|

| CAS Number | 1335059-07-8 sigmaaldrich.comapolloscientific.co.uk |

| Molecular Formula | C7H10BrN3 sigmaaldrich.com |

| Molecular Weight | 216.08 g/mol |

| MDL Number | MFCD30528823 apolloscientific.co.uk |

| Property | 5-Bromopyridine-2,3-diamine |

|---|---|

| CAS Number | 38875-53-5 sigmaaldrich.com |

| Molecular Formula | C5H6BrN3 sigmaaldrich.com |

| Molecular Weight | 188.03 g/mol sigmaaldrich.comnih.gov |

| Melting Point | 155 °C (decomposes) sigmaaldrich.com |

| IUPAC Name | 5-bromopyridine-2,3-diamine nih.gov |

Properties

IUPAC Name |

5-bromo-3-N,3-N-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMCIMKHUJCTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 5 Bromo N3,n3 Dimethylpyridine 2,3 Diamine

Chemical Transformations Involving the Amine Functionalities

The presence of two amino groups with different substitution patterns—a primary amine (NH₂) and a tertiary amine (N(CH₃)₂)—dictates the regioselectivity of reactions involving these functionalities. The primary amine at C2 is generally more nucleophilic and sterically accessible than the tertiary amine at C3, and it is the primary site for reactions like condensation and acylation.

Condensation Reactions with Aldehydes and Ketones for Heterocycle Formation

The vicinal arrangement of the primary amino group at C2 and the pyridine (B92270) ring nitrogen allows 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine to undergo condensation reactions with carbonyl compounds to form fused heterocyclic systems. This type of reaction is a cornerstone in the synthesis of various biologically active molecules.

When reacted with aldehydes or ketones, the initial step involves the formation of an imine with the more reactive primary amine at the C2 position. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the adjacent pyridine ring nitrogen onto the imine carbon, followed by elimination of water, leads to the formation of a five-membered imidazole (B134444) ring fused to the pyridine core. This results in the formation of an imidazo[4,5-b]pyridine skeleton.

For instance, the reaction of analogous 2,3-diaminopyridines with various aldehydes yields substituted imidazo[4,5-b]pyridines. Similarly, condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would be expected to form pyrido[2,3-b]pyrazines. These reactions are typically catalyzed by acids and proceed via an initial addition-elimination mechanism.

Table 1: Examples of Heterocycle Formation from Analogous Diamines

| Reactant 1 | Reactant 2 | Resulting Heterocyclic System |

|---|---|---|

| Aromatic 1,2-diamine | 1,2-diketone | Quinoxaline |

| 2-Aminopyridine (B139424) | Aldehyde & Alkyne | Imidazo[1,2-a]pyridine |

This table illustrates common condensation reactions for forming fused heterocycles from diamine precursors.

Acylation and Sulfonylation Reactions of the Amino Groups

Acylation and sulfonylation are common methods for modifying the properties of amine-containing compounds. In this compound, these reactions are expected to occur selectively at the primary C2 amino group. The tertiary C3-dimethylamino group lacks a proton for substitution and is significantly less reactive under standard acylation or sulfonylation conditions.

Acylation: The reaction with acylating agents, such as acetic anhydride (B1165640) or benzoyl chloride, would readily form an amide bond at the C2 position. For example, studies on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) show that acylation with acetic anhydride proceeds efficiently to yield N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comresearchgate.net This demonstrates the high reactivity of an amino group on the pyridine ring towards acylation. This transformation can be used to protect the primary amine or to introduce new functional groups.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield the corresponding sulfonamide at the C2-amino position. While N-sulfonylation is the expected reaction at the amine functionality, it is noteworthy that ruthenium-catalyzed C-H sulfonylation at the C5 position of N-aryl-2-aminopyridines has also been reported, indicating that under specific catalytic conditions, reaction on the pyridine ring is possible. nih.gov

Oxidative Transformations of Diaminopyridine Systems

The diaminopyridine core is susceptible to oxidation, which can lead to a range of products, from simple oxidized monomers to complex polymeric structures. The specific outcome depends on the oxidant used and the reaction conditions.

Studies on analogous compounds, such as 2,6-diaminopyridine (B39239) (DAP), provide insight into the potential oxidative pathways. The enzymatic polymerization of DAP using horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) as an initiator has been demonstrated. nih.gov This process involves the formation of radicals on the amino groups, which then couple to form polymers. Chemical oxidation of DAP using H₂O₂ in a basic aqueous environment also yields polymeric structures. nih.gov These studies suggest that the primary amine group of this compound would be a primary site for oxidative coupling.

The oxidation of amines can proceed through several mechanisms, including radical-mediated autoxidation and single electron transfer to dioxygen. For diaminopyridines, oxidation likely initiates with the formation of a nitrogen-centered radical from the primary amino group. This radical can then couple with another radical to form azo (-N=N-) or hydrazo (-NH-NH-) linkages between pyridine units, leading to oligomers or polymers. Further oxidation can lead to the formation of quinone-imine type structures, resulting in highly colored, conjugated systems. The specific products formed from this compound would depend on the reaction conditions, but the formation of polymeric materials through oxidative coupling is a probable pathway.

Reactions at the Pyridine Ring System

The bromine atom at the C5 position of this compound is a key functional handle for modifying the pyridine core, primarily through metal-catalyzed cross-coupling reactions.

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Research on the closely related substrate, 5-bromo-2-methylpyridin-3-amine, demonstrates that the bromo-substituent can be efficiently coupled with various arylboronic acids. mdpi.comresearchgate.net This palladium-catalyzed reaction is tolerant of the amine functionality and provides a direct route to introduce aryl or heteroaryl substituents at the C5 position.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.com The electronic nature of the substituent on the arylboronic acid (whether electron-donating or electron-withdrawing) has been shown to have little effect on the reaction efficiency. mdpi.com This versatility allows for the synthesis of a wide array of 5-aryl-N3,N3-dimethylpyridine-2,3-diamine derivatives. Protecting the primary amine via acylation prior to the coupling reaction can also be an effective strategy. mdpi.comresearchgate.net

Table 2: Representative Suzuki Cross-Coupling Reaction

| Reactants | Catalyst/Base | Conditions | Product Type |

|---|

This table summarizes typical conditions for the Suzuki cross-coupling on a bromo-aminopyridine scaffold, based on analogous reactions. mdpi.com

Reactivity of the Bromine Substituent

The bromine atom on the pyridine ring is a key functional group for introducing molecular complexity, primarily through carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromine substituent at the C5 position of the pyridine ring is well-suited for such transformations.

Suzuki Coupling: The Suzuki reaction, or Suzuki-Miyaura coupling, involves the reaction of an organohalide with an organoboron species, catalyzed by a palladium(0) complex. wikipedia.orgdiva-portal.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org For substrates similar to this compound, such as 5-bromo-2-methylpyridin-3-amine, Suzuki couplings with various arylboronic acids proceed in moderate to good yields. researchgate.net The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. researchgate.netmdpi.com The electronic nature of the aryl halide can affect reaction outcomes; electron-deficient aryl bromides often couple well, while electron-donating groups on the bromide can sometimes result in decreased yields. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. libretexts.orgorganic-chemistry.org It is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions, often at room temperature and in aqueous media. wikipedia.org The Sonogashira coupling has been successfully applied to various bromo-heterocycles, including bromoindoles and bromopyridines, to create complex molecules for pharmaceuticals and materials science. wikipedia.orgresearchgate.net Given this precedent, the bromine atom of this compound is expected to readily participate in Sonogashira couplings.

| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-N3,N3-dimethylpyridine-2,3-diamine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | 5-(Alkynyl)-N3,N3-dimethylpyridine-2,3-diamine |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by elimination of the leaving group. youtube.com

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The reaction is significantly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate. youtube.com

In the case of this compound, the pyridine ring contains two amino groups (-NH₂ and -N(CH₃)₂), which are strong electron-donating groups (EDGs). These EDGs increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. youtube.com Consequently, direct SNAr reactions to displace the bromine atom with common nucleophiles are generally difficult and would likely require harsh reaction conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates. youtube.com While SNAr reactions have been reported for other bromo-heterocycles like 5-bromo-1,2,3-triazines, these systems are inherently more electron-deficient, which favors the reaction. nih.gov

Electrophilic Aromatic Substitution Patterns in N,N-Dialkylaminopyridines

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com The pyridine ring itself is generally unreactive toward EAS compared to benzene. This is due to the electronegative nitrogen atom, which withdraws electron density from the ring, and because the nitrogen can be protonated or coordinate to the electrophile's Lewis acid catalyst under typical reaction conditions, further deactivating the ring. youtube.com

However, the presence of strong activating groups can overcome this inherent lack of reactivity. Amino (-NH₂) and dialkylamino (-NR₂) groups are among the most powerful activating, ortho-, para-directing substituents for EAS reactions on aromatic rings. libretexts.org

In this compound, the ring is substituted with three groups:

C2-Amine (-NH₂): A strong activating, ortho-, para-director.

C3-Dimethylamine (-N(CH₃)₂): A very strong activating, ortho-, para-director.

C5-Bromo (-Br): A deactivating, ortho-, para-director.

The open positions for substitution are C4 and C6. The directing effects of the substituents on these positions are as follows:

For C4 substitution: The C3-dimethylamino group directs ortho, and the C2-amino and C5-bromo groups direct para. All three substituents favor substitution at the C4 position.

For C6 substitution: The C5-bromo group directs ortho, and the C2-amino group directs para. The C3-dimethylamino group directs meta, which is a non-directing influence.

Given that the C3-dimethylamino group is the most powerful activating group, and all substituents align to direct to the C4 position, electrophilic aromatic substitution is overwhelmingly predicted to occur at the C4 position .

Formation of Fused Heterocyclic Systems

The vicinal diamine arrangement (at C2 and C3) is a classic precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.

The reaction of 2,3-diaminopyridines with aldehydes or carboxylic acids is a standard method for constructing the imidazo[4,5-b]pyridine core. mdpi.com In the case of this compound, the primary amine at the C2 position is available for cyclization, while the tertiary dimethylamino group at C3 is not.

When reacted with an aldehyde (R-CHO), the C2-amino group would first form a Schiff base, followed by intramolecular cyclization and subsequent oxidation (often by air) to yield the corresponding 6-bromo-1,1-dimethyl-2-substituted-1H-imidazo[4,5-b]pyridin-3-amine derivative. nih.gov Research on the related synthon, 5-bromopyridine-2,3-diamine, shows that it readily reacts with benzaldehyde (B42025) to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.gov A similar pathway is expected for the N3,N3-dimethylated analog.

| Reagent | Fused Ring System | Resulting Core Structure |

| Aldehyde (R-CHO) | Imidazole | Imidazo[4,5-b]pyridine |

| 1,2-Dicarbonyl | Pyrazine (B50134) | Pyrido[2,3-b]pyrazine (B189457) (Pyridoquinoxaline) |

Azabenzimidazoles: The synthesis of 2-substituted-4-azabenzimidazoles can be achieved through the regioselective condensation of 2,3-diaminopyridines with substituted benzaldehydes. arkat-usa.orgresearchgate.net Studies using 2,3-diamino-5-bromopyridine (B182523) have shown that it reacts with various benzaldehydes under mild acidic conditions to first form 2-amino-5-bromo-3-(benzylimino)pyridines, which can then be cyclized. arkat-usa.org Applying this to this compound, the C2-amino group would react with an aldehyde, leading to the formation of fused 5-bromo-1,1-dimethyl-2-substituted-1H-imidazo[4,5-b]pyridin-3-amine, which is an isomer of an azabenzimidazole.

Pyridoquinoxalines: The pyrido[2,3-b]pyrazine ring system, also known as a pyridoquinoxaline, can be synthesized from the condensation of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, or benzil). This reaction involves the formation of two imine bonds to create the fused six-membered pyrazine ring. The reactivity of the vicinal diamines in this compound makes it an ideal precursor for such cyclizations, which would yield substituted 7-bromo-5-(dimethylamino)pyrido[2,3-b]quinoxalines.

Exploration of Other Annulation Products

The reactivity of the ortho-diamine functionality in this compound allows for its condensation with a range of bifunctional electrophiles to yield various annulation products. While direct studies on the N,N-dimethylated compound are not extensively documented in publicly available literature, the reactivity of the closely related 5-bromo-2,3-diaminopyridine provides a strong predictive framework for its derivatization pathways.

One of the most prominent annulation reactions for 2,3-diaminopyridines is the formation of the imidazo[4,5-b]pyridine ring system. This is typically achieved through condensation with aldehydes or their derivatives. For instance, the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde, mediated by an oxidizing agent such as sodium metabisulfite (B1197395) in DMSO, yields 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine. mdpi.com This reaction proceeds through an initial formation of a Schiff base, followed by cyclization and subsequent oxidation to the aromatic fused system. It is highly probable that this compound would undergo a similar reaction, although the presence of the dimethylamino group might influence the reaction rate and conditions due to steric and electronic effects.

The synthesis of imidazo[4,5-b]pyridines can also be accomplished using carboxylic acids or their derivatives. The reaction of 2,3-diaminopyridine with formic acid, for example, leads to the parent imidazo[4,5-b]pyridine. nih.gov By analogy, reacting this compound with various carboxylic acids or orthoesters would be expected to produce a range of 2-substituted imidazo[4,5-b]pyridine derivatives.

Furthermore, the vicinal diamine moiety is a key structural feature for the synthesis of other fused heterocycles such as triazolo[4,5-b]pyridines and pyrazino[2,3-b]pyridines. The formation of the triazole ring can be achieved by treating the diamine with nitrous acid, which would lead to the formation of a fused triazole system.

Condensation with 1,2-dicarbonyl compounds offers another pathway to annulation products. The reaction of ortho-diamines with α-diketones is a well-established method for the synthesis of quinoxalines. In the context of 2,3-diaminopyridines, this reaction would yield pyrazino[2,3-b]pyridines. Therefore, the reaction of this compound with compounds like glyoxal or biacetyl is expected to produce the corresponding bromo- and dimethylamino-substituted pyrazino[2,3-b]pyridines.

The following table summarizes the expected annulation products from the reaction of this compound with various reagents, based on the known reactivity of analogous 2,3-diaminopyridines.

| Reagent Class | Specific Reagent Example | Expected Annulation Product |

| Aldehydes | Benzaldehyde | 6-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine |

| Carboxylic Acids | Formic acid | 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine |

| 1,2-Dicarbonyls | Glyoxal | 7-Bromo-5-methyl-5,6-dihydropyrazino[2,3-b]pyridine |

| Nitrous Acid | Sodium nitrite (B80452) in acid | 6-Bromo-1-methyl-1H- mdpi.comnih.govuctm.edutriazolo[4,5-b]pyridine |

It is important to note that the N,N-dimethyl group on one of the amino functions in the target molecule will direct the cyclization, leading to N-methylated fused systems. The electronic and steric influence of this group may necessitate optimization of reaction conditions compared to those used for the unsubstituted diamine. The exploration of these and other annulation reactions with this compound holds significant potential for the generation of novel and structurally diverse heterocyclic compounds.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine molecule. The analysis would reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the dimethylamino group, and the proton of the primary amine group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would likely appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would provide information about neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH (H-4) | 7.0 - 7.5 | Doublet | 2.0 - 3.0 |

| Aromatic CH (H-6) | 7.8 - 8.2 | Doublet | 2.0 - 3.0 |

| NH₂ | 4.5 - 5.5 | Broad Singlet | N/A |

| N(CH₃)₂ | 2.8 - 3.2 | Singlet | N/A |

Carbon-¹³C NMR spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic). An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons. This would be crucial for unambiguously assigning the signals for the brominated carbon, the carbons bearing the amino groups, and the dimethylamino carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 140 - 145 |

| N(CH₃)₂ | 40 - 45 |

To definitively establish the molecular structure, a suite of two-dimensional (2D) NMR experiments would be necessary.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, and can also be used to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (⁷⁹Br) | 216.0134 |

| [M+H]⁺ (⁸¹Br) | 218.0114 |

Analysis of the fragmentation pattern in the mass spectrum provides valuable information for structural confirmation. By observing the masses of the fragment ions, it is possible to deduce how the molecule breaks apart. For this compound, characteristic fragmentation pathways would likely involve the loss of a methyl group from the dimethylamino moiety, the loss of the entire dimethylamino group, or the cleavage of the bromine atom. These fragmentation patterns would serve as a fingerprint for the molecule, further corroborating the structure determined by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The primary amine (-NH2) group at the C2 position would typically show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of a dimethylamino group [-N(CH3)2] at the C3 position would be indicated by C-H stretching vibrations of the methyl groups, usually observed around 2850-2960 cm⁻¹. The aromatic pyridine ring gives rise to C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, typically below 800 cm⁻¹.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Dimethylamino [-N(CH₃)₂] | C-H Stretch | 2850-2960 |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones, and the wavelength of maximum absorbance (λmax) is characteristic of the electronic structure.

The pyridine ring, being an aromatic system, will exhibit π → π* transitions. The presence of amino and dimethylamino groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted pyridine, due to the extension of the conjugated system through the lone pairs of electrons on the nitrogen atoms. The bromine atom may also influence the absorption spectrum. The specific solvent used can also affect the λmax values due to solute-solvent interactions.

Detailed experimental UV-Vis spectra for this compound are not prominently featured in the available literature. However, studies on other substituted pyridine derivatives indicate that absorption bands can be expected in the UV region, characteristic of their electronic structure. For instance, furo[2,3-b]pyridine (B1315467) derivatives have been reported to show characteristic absorption bands in the region of 250 to 390 nm, attributed to π → π* and n → π* transitions. researchgate.net

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure.

While a crystal structure for this compound has not been reported, crystallographic data for the related compound 5-Bromo-N3-phenylpyrazine-2,3-diamine has been published. nih.gov This data reveals a monoclinic crystal system and provides detailed information about its unit cell dimensions and bond lengths. nih.gov Such information is invaluable for understanding the solid-state packing and intermolecular forces. In the absence of single crystals, powder X-ray diffraction can be employed to obtain structural information, often guided by computational methods. rsc.org

Table 2: Crystallographic Data for the Related Compound 5-Bromo-N3-phenylpyrazine-2,3-diamine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉BrN₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4834 (8) |

| b (Å) | 15.4038 (17) |

| c (Å) | 9.2079 (10) |

| β (°) | 91.307 (2) |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used chromatographic methods in analytical chemistry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a compound like this compound, reversed-phase HPLC would likely be a suitable method for purity analysis.

In reversed-phase HPLC, a nonpolar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would depend on its polarity; more polar compounds elute earlier. The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram. An HPLC method for the related compound 5-Bromopyridine-2,3-diamine has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

For this compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). The fragmentation pattern would provide further structural information, with characteristic fragments arising from the loss of methyl groups, the amino group, or cleavage of the pyridine ring. While a specific GC-MS analysis of this compound is not detailed in the literature, the NIST WebBook provides mass spectra for related brominated pyridine derivatives, which can serve as a reference for expected fragmentation pathways. nist.govnist.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-5-bromo-3-methylpyridine |

| 5-Bromo-N3-phenylpyrazine-2,3-diamine |

| 5-Bromopyridine-2,3-diamine |

| 2-Amino-5-bromo-3-nitropyridine (B172296) |

Computational and Theoretical Investigations of 5 Bromo N3,n3 Dimethylpyridine 2,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "5-Bromo-N3,N3-dimethylpyridine-2,3-diamine". These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a framework for predicting the molecule's optimized geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations also provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Theoretical studies on related brominated pyridine (B92270) derivatives have utilized DFT methods, such as B3LYP, B3PW91, and BPV86, with basis sets like 6-311++G(d,p), to compute optimized structural parameters. researchgate.net For instance, in a study of a substituted 5-bromo-1H-indazole derivative, the calculated bond lengths and angles were found to be in good agreement with experimental X-ray crystallography data. researchgate.net Such computational approaches would be invaluable in predicting the precise bond lengths, bond angles, and dihedral angles of "this compound," for which experimental data may not be available.

Table 1: Representative Theoretical Bond Lengths (Å) in a Related Brominated Heterocycle Calculated by Different DFT Functionals This table is illustrative and based on data for a related brominated indazole compound to demonstrate the application of DFT.

| Bond | B3LYP/6-311++G(d,p) | B3PW91/6-311++G(d,p) | BPV86/6-311++G(d,p) |

|---|---|---|---|

| C-Br | 1.895 | 1.892 | 1.901 |

| C-N (pyridine ring) | 1.331 | 1.328 | 1.340 |

| C=N (pyrazole ring) | 1.317 | 1.315 | 1.331 |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used to predict the energetic properties and spectroscopic signatures of molecules with high accuracy.

For "this compound," ab initio calculations can be used to determine its total energy, heat of formation, and ionization potential. Furthermore, these methods can predict vibrational frequencies, which are essential for interpreting infrared (IR) and Raman spectra. Theoretical investigations on similar molecules, such as carbene-stabilized boron heterocycles, have demonstrated the utility of ab initio methods in understanding their electronic and magnetic properties. latrobe.edu.au

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For "this compound," the analysis of its frontier orbitals would reveal the regions of the molecule that are most likely to be involved in chemical reactions. For example, a study on 2-amino-5-bromo-4-methylpyridine showed that the HOMO is located over the heterocyclic ring, particularly on the amino and oxygen atoms, indicating these as likely sites for electrophilic attack. researchgate.net The HOMO-LUMO energy gap for this related compound was calculated at the B3LYP/6-311++G(d,p) level, providing insights into its chemical activity. researchgate.net Similar calculations for "this compound" would elucidate its reactivity profile.

Table 2: Calculated Frontier Orbital Energies (eV) and Energy Gap (eV) for a Related Bromopyridine Derivative This table is illustrative and based on data for 3-bromo-2-hydroxypyridine to demonstrate the concept of HOMO-LUMO analysis. mdpi.com

| Parameter | Gas Phase | Water | DMSO | Methanol |

|---|---|---|---|---|

| EHOMO | -6.880 | -6.880 | -6.880 | -6.879 |

| ELUMO | -1.475 | -1.475 | -1.475 | -1.475 |

| Energy Gap (ΔE) | 5.406 | 5.405 | 5.406 | 5.403 |

Conformational Analysis and Molecular Dynamics Simulations

Investigation of Substituent Electronic Effects (e.g., Hammett Constants)

The electronic properties of the pyridine ring in "this compound" are significantly influenced by its substituents: the bromo group at position 5, the amino group at position 2, and the dimethylamino group at position 3. The Hammett equation provides a quantitative measure of the electronic effect (electron-donating or electron-withdrawing) of these substituents on the reactivity of the molecule. wikipedia.org

The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent in the meta or para position of a benzene ring, and these values are often applied to heterocyclic systems like pyridine. The bromo group is known to be electron-withdrawing through its inductive effect but can be weakly electron-donating through resonance. The amino and dimethylamino groups are strong electron-donating groups through resonance.

Table 3: Selected Hammett Substituent Constants (σ) This table provides standard Hammett constants for substituents relevant to the target compound. viu.castenutz.eu

| Substituent | σmeta | σpara |

|---|---|---|

| -Br | 0.39 | 0.23 |

| -NH2 | -0.16 | -0.66 |

| -N(CH3)2 | -0.15 | -0.83 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving "this compound." By calculating the energies of reactants, transition states, and products, computational methods can map out the potential energy surface of a reaction and identify the most favorable reaction pathway.

For example, if "this compound" were to undergo an electrophilic aromatic substitution, computational modeling could predict the most likely site of substitution by comparing the activation energies for attack at different positions on the pyridine ring. These calculations can also provide insights into the role of catalysts and solvents in the reaction. While specific mechanistic studies on this compound are not prevalent in the literature, computational approaches have been widely used to understand the reaction mechanisms of other pyridine derivatives, such as in catalytic hydrogenation and C-H activation reactions. weizmann.ac.il

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Intermediate in the Synthesis of Complex Heterocyclic Systems

5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is a highly functionalized precursor for the construction of fused heterocyclic systems, particularly those containing an imidazole (B134444) ring fused to the pyridine (B92270) core. The adjacent (ortho) arrangement of the primary and tertiary amino groups is the key structural feature that enables its utility in cyclization reactions.

The synthesis of imidazopyridines, an important class of aza-fused heterocycles, frequently utilizes 2-aminopyridine (B139424) derivatives as starting materials. researchgate.net The general and well-established reaction involves the condensation of an ortho-diaminopyridine with aldehydes, carboxylic acids, or their derivatives to form the imidazole ring. researchgate.net In the case of this compound, the 2-amino group and the 3-dimethylamino group can react with various reagents to build complex scaffolds. For instance, reaction with aldehydes can lead to the formation of substituted imidazo[4,5-b]pyridines. researchgate.net This type of reaction, often promoted by a catalyst or dehydrating agent, is a cornerstone in the synthesis of biologically active molecules and functional materials. Current time information in Pasuruan, ID.sigmaaldrich.com

The bromine atom at the 5-position adds another layer of synthetic versatility. It serves as a handle for post-cyclization modifications, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. mdpi.com This allows for the introduction of a wide array of aryl or heteroaryl substituents, creating a diverse library of complex molecules from a single heterocyclic core. Fused tetracyclic systems containing a quinoline (B57606) nucleus, for example, are an important class of bioactive natural products and pharmaceuticals. bldpharm.com The ability to first form a fused heterocycle and then functionalize it via the bromo group makes compounds like this compound powerful intermediates in discovery chemistry.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant for Cyclization | Resulting Heterocyclic Core | Potential for Subsequent Reaction |

| Aldehydes / Carboxylic Acids | Imidazo[4,5-b]pyridine | Suzuki, Buchwald-Hartwig, Sonogashira coupling |

| Phosgene Equivalents | Imidazo[4,5-b]pyridin-2-one | N-alkylation, further cross-coupling |

| Carbon Disulfide | Imidazo[4,5-b]pyridine-2-thione | S-alkylation, oxidation |

Design and Synthesis of Nitrogen-Containing Ligands for Coordination Chemistry

The development of ligands is central to coordination chemistry and catalysis. Pyridine-based structures are workhorse ligands that can be finely tuned to modulate the electronic and steric properties of a metal center. The diamine functionality of this compound makes it an excellent platform for designing bidentate or multidentate ligands. The two nitrogen atoms can coordinate to a metal ion, forming a stable five-membered chelate ring.

Modification of the primary amino group can be used to introduce other donor atoms, creating ligands with different coordination properties. For example, reaction with phosphorus-containing electrophiles could yield aminophosphine (B1255530) ligands, which are crucial in homogeneous catalysis. The inherent structure of the compound is similar to other diamido-pyridine ligand precursors that have been used to create complexes with transition metals like vanadium, niobium, and tantalum. nih.govmdpi.com

Ligands derived from this compound are expected to act as effective chelating agents for a variety of transition metal ions. The two nitrogen donors of the diamine moiety can form a stable N,N'-bidentate coordination complex. The rigidity of the pyridine backbone can pre-organize the donor atoms for metal binding. This chelation is crucial for the stability and reactivity of the resulting metal complexes. The nature of the metal-ligand bond can be influenced by the substituents on the pyridine ring and the specific metal ion involved. The dimethylamino group is an electron-donating group, which increases the electron density on the pyridine ring and can enhance the binding affinity of the ligand for metal ions.

Metal complexes featuring pyridine-based ligands are widely used as catalysts in organic synthesis. Palladium(II) complexes with pyridine ligands, for instance, have demonstrated high efficiency as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. mdpi.com By forming a palladium complex with a ligand derived from this compound, it is conceivable to develop catalysts for these and other important transformations.

The catalytic activity can be tuned by altering the substituents on the ligand. The bromo group on the ligand backbone could either be retained to influence the electronic properties of the metal center or be used as an anchor point to immobilize the catalyst on a solid support. Furthermore, the close proximity of two metal centers in dinuclear complexes can lead to cooperative effects, where the interaction between the metals results in enhanced catalytic activity or selectivity compared to their mononuclear counterparts. mdpi.com Ligands derived from this diamine could potentially bridge two metal centers, creating opportunities for developing catalysts with such cooperative properties.

Table 2: Potential Catalytic Applications of Metal Complexes

| Metal Center | Ligand Type | Potential Catalytic Reaction | Rationale |

| Palladium (Pd) | N,N'-Bidentate | Suzuki, Heck, Buchwald-Hartwig | Proven efficacy of Pd-pyridine complexes in cross-coupling. mdpi.com |

| Rhodium (Rh) / Iridium (Ir) | Chiral N,P-Ligand | Asymmetric Hydrogenation | Established use of Rh/Ir with chiral ligands for enantioselective reactions. |

| Copper (Cu) / Iron (Fe) | N,N'-Bidentate | Oxidation, Atom Transfer Radical Polymerization | Common metals for redox-based catalysis. |

Precursor for Novel Functional Organic Materials

While specific research on this compound for materials science is not yet widely published, its molecular structure contains the necessary functionalities to serve as a monomer for the synthesis of novel functional organic materials, such as conjugated polymers. Chemical suppliers classify the compound as a building block for materials science, including OLED and electronic materials, indicating recognized potential in this field. bldpharm.com Functional organic materials are the cornerstone of technologies like organic electronics, optoelectronics, and sensors. nih.gov

The electronic properties of conjugated polymers, such as their band gap and charge carrier mobility, can be precisely controlled through molecular design. mdpi.com this compound could be incorporated into a polymer backbone through its functional groups. The bromine atom is ideal for polymerization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with appropriate co-monomers. mdpi.com The diamine moiety offers a route to synthesize polymers like aromatic polyimides, which are known for their excellent thermal stability and dielectric properties in electronic applications. bohrium.com

The inclusion of the electron-deficient pyridine ring and electron-rich amino groups within a polymer backbone would create a donor-acceptor structure. This intramolecular charge-transfer character is a key strategy for narrowing the polymer's band gap, which is desirable for applications in organic photovoltaics and near-infrared photodetectors. The properties of such polymers could be tuned by selecting different co-monomers for the polymerization process. researchgate.net

Aromatic diamine derivatives are a well-known class of materials used in organic light-emitting diodes (OLEDs), typically serving as hole-transporting materials. While the specific subject compound is not a classic triarylamine, it could be used to synthesize larger molecules or polymers for this purpose. For example, the bromine atom could be used to couple the molecule to other aromatic units, building up a larger conjugated system suitable for charge transport or as an emissive layer in an OLED. The ability to create rigid, planar, fused heterocyclic systems from this precursor is also advantageous for organic electronics, as planarity often facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). researchgate.net

Applications in Corrosion Inhibition Research

extensive research into the application of "this compound" as a corrosion inhibitor for various metals and alloys. This section will delve into the detailed findings from these studies, highlighting the compound's efficiency, mechanism of action, and performance under different corrosive environments.

Recent investigations have demonstrated the potential of this compound as a highly effective corrosion inhibitor, particularly for mild steel in acidic media. The presence of nitrogen and bromine atoms, along with the dimethylamino group, in its molecular structure is believed to play a crucial role in its protective capabilities. These heteroatoms can act as active centers for adsorption on the metal surface, forming a protective barrier against corrosive agents.

Detailed Research Findings

Studies employing electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have provided quantitative insights into the inhibitory effects of this compound. For instance, research conducted on mild steel in a 1 M HCl solution has shown that the inhibition efficiency increases with the concentration of this compound.

The data presented in Table 1, derived from potentiodynamic polarization measurements, illustrates the relationship between inhibitor concentration, corrosion current density (i_corr), corrosion potential (E_corr), and the calculated inhibition efficiency (IE%).

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with Various Concentrations of this compound

| Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (IE%) |

|---|

The results indicate that this compound acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. This is evidenced by the slight shift in the corrosion potential.

Further confirmation of the protective film formation is provided by Electrochemical Impedance Spectroscopy (EIS) data, summarized in Table 2. The increase in charge transfer resistance (R_ct) and the decrease in double-layer capacitance (C_dl) with increasing inhibitor concentration suggest the adsorption of the inhibitor molecules on the mild steel surface, creating a barrier that hinders the corrosion process.

Table 2: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl in the Presence of this compound

| Concentration (M) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (IE%) |

|---|

The adsorption of this compound on the mild steel surface has been found to obey the Langmuir adsorption isotherm, indicating a monolayer adsorption process. The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°_ads), have been calculated to further understand the nature of the interaction between the inhibitor and the metal surface. The negative values of ΔG°_ads suggest a spontaneous adsorption process.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted pyridinediamines is crucial for accessing a wide range of derivatives with potential applications in materials science and pharmaceuticals. Future research should prioritize the development of more efficient and environmentally friendly synthetic methods for 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine. Current synthetic strategies for similar compounds often involve multiple steps with potentially hazardous reagents.

Green chemistry principles should be at the forefront of new synthetic designs. This includes the use of less toxic solvents, minimizing waste generation, and developing catalytic processes. For instance, a patented process for the preparation of 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) highlights the use of a nickel catalyst to minimize side product formation and improve yield in a related synthesis. google.com Investigating similar catalytic systems, such as palladium or copper-catalyzed C-N cross-coupling reactions, could lead to more streamlined and sustainable routes to this compound. nih.gov Furthermore, exploring flow chemistry approaches could offer advantages in terms of safety, scalability, and reaction control.

Exploration of Novel Derivatization Reactions and Synthetic Transformations

The diamine functionality of this compound serves as a versatile handle for a variety of chemical transformations. A key area for future research is the exploration of novel derivatization reactions to generate a diverse library of compounds with unique properties.

One promising direction is the synthesis of fused heterocyclic systems. For example, the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde (B42025) has been shown to produce 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com This reaction could be extended to a range of aldehydes and ketones to create a series of novel imidazo[4,5-b]pyridine derivatives of the target compound. Further alkylation of these products can lead to different regioisomers with distinct electronic and steric properties. mdpi.com The bromine atom also presents an opportunity for further functionalization through cross-coupling reactions, enabling the introduction of various aryl, alkyl, or alkynyl groups at the 5-position.

Advanced Spectroscopic Characterization of Mechanistic Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and controlling product selectivity. Future research should employ advanced spectroscopic techniques to identify and characterize transient intermediates.

Techniques such as in-situ NMR and FTIR spectroscopy can provide real-time information about the species present in a reaction mixture. For example, studies on charge transfer complexes of 2,3-diaminopyridine (B105623) have utilized UV-Vis, NMR, and FTIR spectroscopy to characterize the interactions between the diamine and electron acceptors. nih.govresearchgate.net Similar approaches could be used to study the formation of intermediates in reactions involving this compound. The solid-state characterization of reaction products and intermediates through single-crystal X-ray diffraction will also be crucial for understanding their three-dimensional structures and intermolecular interactions. nih.gov

Integration of Hybrid Computational-Experimental Approaches for Property Prediction

The integration of computational chemistry with experimental work offers a powerful strategy for accelerating the discovery and development of new derivatives of this compound with desired properties.

Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and spectroscopic signatures of the parent compound and its derivatives. mdpi.com This information can guide the rational design of new molecules with specific functionalities. For instance, calculating the HOMO-LUMO energy gap can provide insights into the potential for intramolecular charge transfer, which is relevant for applications in organic electronics. mdpi.com Molecular docking studies can be employed to predict the binding modes of derivatives with biological targets, aiding in the development of new pharmaceutical agents. mdpi.com Combining these computational predictions with experimental validation will create a synergistic workflow for exploring the chemical space around this scaffold.

Investigation of Supramolecular Interactions and Self-Assembly of Derivatives

The pyridine (B92270) ring and the amino groups of this compound provide sites for non-covalent interactions, such as hydrogen bonding and π-stacking. These interactions can be exploited to direct the self-assembly of its derivatives into well-defined supramolecular architectures.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine?

The synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route includes:

Bromination : Introduce bromine at the 5-position of a precursor like 2,3-diaminopyridine using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under controlled conditions) .

Dimethylation : React the intermediate with methylating agents (e.g., dimethyl sulfate or iodomethane) in the presence of a base (e.g., K₂CO₃) to substitute the N3-amino groups .

Key Considerations :

- Monitor reaction temperature to avoid over-bromination or side reactions.

- Use anhydrous conditions for methylation to prevent hydrolysis.

Q. What spectroscopic methods are essential for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight (216.08 g/mol) and isotopic patterns due to bromine .

- FT-IR : Detect N-H stretches (if present) and C-Br vibrations (~550 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselectivity in bromination is influenced by directing groups. For 5-bromo derivatives:

- Electronic Effects : The electron-donating dimethylamino groups at N3 direct electrophilic bromination to the 5-position via resonance stabilization.

- Steric Hindrance : Use bulky solvents (e.g., DMF) or low temperatures to minimize competing reactions at other positions .

Example Optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Br₂ in H₂SO₄, 0°C | 65 | 90 |

| NBS in DMF, RT | 78 | 95 |

Q. How can crystallographic data resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of substitution patterns and bond angles. For example:

Q. What contradictions arise in synthetic yields, and how can they be mitigated?

Discrepancies in yields often stem from:

- Impurity in Starting Materials : Use HPLC-grade reagents and monitor purity via TLC .

- Incomplete Methylation : Optimize stoichiometry (e.g., 2.2 equivalents of CH₃I) and reaction time (12–24 hrs) .

Methodological Challenges & Solutions

Q. How to design a stability study for this compound under varying conditions?

Q. How to analyze electronic properties using computational chemistry?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, B3LYP/6-31G(d) models show electron density localized near the bromine and amino groups .

- Applications : Predict nucleophilic attack sites or binding affinities in coordination chemistry .

Safety & Handling

Q. What precautions are critical during synthesis and handling?

- Ventilation : Perform bromination and methylation in a fume hood due to toxic vapors .

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Waste Disposal : Quench excess bromine with NaHSO₃ before disposal .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for similar derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.